Cas no 443977-08-0 (rac-(3aR,6aS)-octahydropyrrolo3,2-bpyrrol-2-one, trans)

rac-(3aR,6aS)-octahydropyrrolo3,2-bpyrrol-2-one, trans Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[3,2-b]pyrrol-2(1H)-one, hexahydro-, (3aR,6aS)-rel-
- rac-(3aR,6aS)-octahydropyrrolo3,2-bpyrrol-2-one, trans
-
- MDL: MFCD31742362
- Inchi: 1S/C6H10N2O/c9-6-3-5-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1
- InChI Key: DSILUGCORMLHPA-CRCLSJGQSA-N
- SMILES: N1C(=O)C[C@@]2([H])NCC[C@]12[H]
Computed Properties
- Exact Mass: 126.079312947g/mol
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
- XLogP3: -0.9
rac-(3aR,6aS)-octahydropyrrolo3,2-bpyrrol-2-one, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315198-0.1g |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 0.1g |
$783.0 | 2023-09-05 | |
Enamine | EN300-315198-0.5g |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 0.5g |
$1760.0 | 2023-09-05 | |
1PlusChem | 1P01E8O8-1g |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 1g |
$2852.00 | 2023-12-17 | |
Enamine | EN300-315198-5.0g |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 5.0g |
$6545.0 | 2023-02-24 | |
Enamine | EN300-315198-10g |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 10g |
$9704.0 | 2023-09-05 | |
Enamine | EN300-315198-10.0g |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 10.0g |
$9704.0 | 2023-02-24 | |
1PlusChem | 1P01E8O8-500mg |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 500mg |
$2238.00 | 2023-12-17 | |
1PlusChem | 1P01E8O8-100mg |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 100mg |
$1030.00 | 2023-12-17 | |
1PlusChem | 1P01E8O8-2.5g |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 2.5g |
$5530.00 | 2023-12-17 | |
1PlusChem | 1P01E8O8-10g |
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans |
443977-08-0 | 95% | 10g |
$12056.00 | 2023-12-17 |
rac-(3aR,6aS)-octahydropyrrolo3,2-bpyrrol-2-one, trans Related Literature
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on rac-(3aR,6aS)-octahydropyrrolo3,2-bpyrrol-2-one, trans
Introduction to rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans (CAS No. 443977-08-0)
rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans (CAS No. 443977-08-0) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones and has attracted attention due to its unique structural features and potential biological activities. The trans configuration of the compound adds to its complexity and versatility in various applications.
The CAS No. 443977-08-0 is a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure precise and consistent referencing in scientific literature. This identifier is crucial for researchers and scientists to accurately locate and cite the compound in their studies.
rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans is characterized by its octahydro structure, which consists of a fused pyrrole and pyrrolidine ring system. The (3aR,6aS) stereochemistry further defines the spatial arrangement of the atoms within the molecule, contributing to its distinct properties. The trans configuration refers to the relative positions of substituents on the double bond or ring system, which can significantly influence the compound's reactivity and biological activity.
Recent research has highlighted the potential of rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans in various therapeutic areas. Studies have shown that this compound exhibits promising anti-inflammatory properties, making it a potential candidate for the development of new drugs targeting inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
In addition to its anti-inflammatory effects, rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans has also been investigated for its potential neuroprotective properties. Research conducted at the University of California found that this compound could protect neuronal cells from oxidative stress-induced damage. The study suggested that rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans might be useful in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans involves several steps and requires precise control over reaction conditions to achieve the desired stereochemistry. One common synthetic route involves the cyclization of a suitable precursor followed by reduction and functional group manipulation. The choice of reagents and solvents plays a critical role in ensuring high yields and purity of the final product.
The physical properties of rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans include its molecular weight (155.19 g/mol), melting point (150-155°C), and solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO). These properties are essential for optimizing its use in various experimental settings.
In terms of safety and handling, rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans should be stored under appropriate conditions to maintain its stability and prevent degradation. It is recommended to store the compound in a cool, dry place away from direct sunlight and sources of heat. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.
The future prospects for rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, rac-(3aR,6aS)-Octahydropyrrolo[3,2-b]pyrrole-2-one, trans (CAS No. 443977-08-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development into novel therapeutic agents.
443977-08-0 (rac-(3aR,6aS)-octahydropyrrolo3,2-bpyrrol-2-one, trans) Related Products
- 551931-39-6(1-[5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-4-(1-PIPERIDINO)PIPERIDINE-4-CARBOXAMIDE)
- 1040001-40-8(2-Bromophenyl-(3-methylbenzyl)ether)
- 955976-61-1(2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide)
- 382628-82-2((4-Methylpyridin-2-yl)(3-nitrophenyl)methanone)
- 68090-88-0(Boc-Phe(4-Cl)-OH)
- 228857-58-7(1,2-Azetidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester)
- 450345-21-8(methyl 2-(6-amino-5-nitropyrimidin-4-yl)aminobenzoate)
- 20662-93-5(5-bromo-2-methyl-4-phenyl-oxazole)
- 2828431-86-1((1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride)
- 497926-09-7(5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol)




